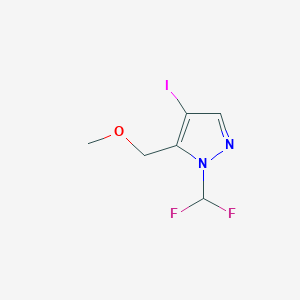

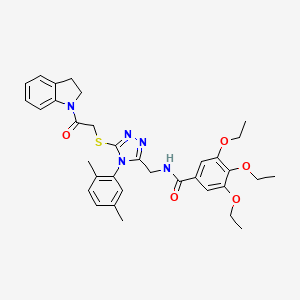

![molecular formula C23H18FN7O B2825257 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1007084-80-1](/img/structure/B2825257.png)

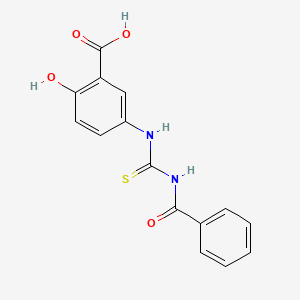

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrazolo[3,4-d]pyrimidine core and a phenyl group . The fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring and the 2-phenylacetamide group attached to the pyrazol-5-yl group could significantly influence the compound’s properties .科学的研究の応用

Antitumor Agents: Investigate the compound’s antitumor activity by assessing its effects on cancer cell lines. Consider in vitro and in vivo studies to evaluate its potential as an anticancer drug .

Bioavailability Enhancement: Explore the compound’s ability to permeate biological membranes. Fluorination often enhances oral bioavailability, making it an interesting candidate for drug development .

Organic Synthesis

The compound’s synthetic accessibility and reactivity make it valuable for organic chemistry. Consider the following applications:

- Photoredox Catalysis : Leverage the trifluoromethylation capability of this compound. Photoredox catalysis allows selective introduction of fluoroalkyl moieties under mild conditions. Investigate its utility in synthesizing other fluorinated compounds .

Heterocyclic Chemistry

Heterocyclic compounds are prevalent in bioactive molecules. Explore the following:

- Pyrazoles : Investigate the compound’s potential as a building block for pyrazole derivatives. Pyrazoles are found in various biorelevant structures and have diverse pharmacological activities .

Material Science

Consider the compound’s applications beyond medicinal chemistry:

- Photocatalysis : Utilize graphitic carbon nitride (g-C3N4) as an environmentally friendly and efficient heterogeneous photocatalyst. Investigate its role in other photochemical reactions and material synthesis .

Computational Chemistry

Use computational methods to predict the compound’s properties and behavior:

- Quantum Chemical Calculations : Perform density functional theory (DFT) calculations to understand its electronic structure, stability, and reactivity. Explore its interactions with other molecules .

Structural Characterization

Characterize the compound using various spectroscopic techniques:

作用機序

Target of Action

Similar compounds have been found to inhibitAurora kinase A (AURKA) , a protein that plays a crucial role in cell division .

Mode of Action

This inhibition could potentially lead to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of AURKA activity can lead to the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . These changes can lead to cell cycle arrest and apoptosis, which are key mechanisms in controlling cell proliferation and survival.

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If the compound acts as an inhibitor of AURKA, it could potentially lead to a reduction in cell proliferation and an increase in cell death . This could have therapeutic implications, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.

特性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAHBLHIZIOQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

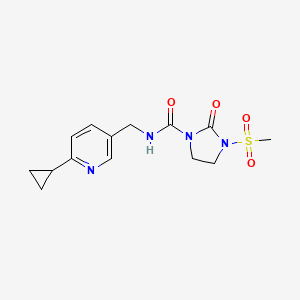

![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)

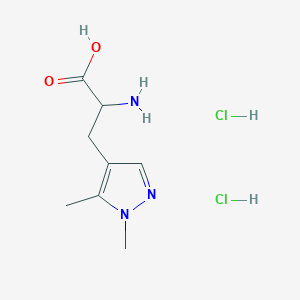

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)

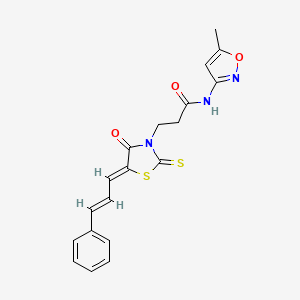

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)